N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClNO6/c1-14-19-13-18(28-26(30)16-11-21(31-2)25(33-4)22(12-16)32-3)9-10-20(19)34-24(14)23(29)15-5-7-17(27)8-6-15/h5-13H,1-4H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHPTRANPZRTBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4,5-trimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzofuran core with multiple substituents that enhance its biological activity. The molecular formula is with a molecular weight of 479.9 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C26H22ClNO6 |
| Molecular Weight | 479.9 g/mol |
| CAS Number | 923679-79-2 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzofuran Core : This is achieved through cyclization reactions involving precursors like 2-hydroxyacetophenone.
- Introduction of Chlorobenzoyl Group : This is done via Friedel-Crafts acylation using 4-chlorobenzoyl chloride.
- Coupling with Trimethoxybenzamide : The final step involves coupling with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives based on this compound. A notable derivative demonstrated significant antiproliferative activity against various cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HCT-116 (colon cancer), HT-29 (colon cancer), and HeLa (cervical cancer).
- IC50 Values :
The mechanism by which this compound exerts its effects involves:
- Tubulin Polymerization Inhibition : The compound interferes with microtubule dynamics by inhibiting tubulin polymerization, similar to the action of known chemotherapeutics like combretastatin A-4 (CA-4).
- Cell Cycle Arrest : It induces G2/M phase arrest in HeLa cells in a concentration-dependent manner, which is crucial for its anticancer efficacy .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Study on Antiproliferative Activity :
- Mechanistic Insights :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison highlights key differences in substituents, synthesis methods, and physicochemical properties between the target compound and its analogs (Table 1).
Table 1: Structural and Functional Comparison of 3,4,5-Trimethoxybenzamide Derivatives
Structural and Electronic Differences
- Benzofuran vs. Furan/Phenyl Cores : The target compound’s benzofuran moiety introduces rigidity and planar aromaticity, which may enhance DNA intercalation or tubulin-binding compared to simpler furan or phenyl analogs (e.g., Compounds 2a, 4a) .
- Chlorobenzoyl Substitution: The 4-chlorobenzoyl group at the benzofuran 2-position likely increases lipophilicity and metabolic stability relative to non-halogenated analogs (e.g., Compound 5c with a 4-chlorobenzylthio group) .
- Trimethoxybenzamide Core : Shared across all compounds, this core enables π-π stacking interactions with biological targets, but steric effects from bulkier substituents (e.g., benzofuran in the target vs. triazolopyrimidine in 5c) modulate binding specificity .
Q & A
Basic Question: What are the recommended synthetic strategies for preparing N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4,5-trimethoxybenzamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, such as coupling chlorobenzoyl derivatives with benzofuran intermediates followed by benzamide formation. For example, refluxing in ethanol with stoichiometric equivalents of reactants (e.g., isopropylamine) under controlled pH and temperature (60–80°C) can yield intermediates, which are then purified via recrystallization from absolute ethanol . Optimization should focus on solvent selection (polar aprotic solvents for better solubility), catalyst use (e.g., palladium for cross-coupling), and reaction monitoring via TLC or HPLC to minimize by-products.
Advanced Question: How can crystallographic analysis resolve structural ambiguities in this compound, and what software tools are validated for refining its X-ray diffraction data?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemical ambiguities. The SHELX system (SHELXL/SHELXS) is widely used for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals . Key steps include:
- Data collection at low temperature (e.g., 100 K) to minimize thermal motion.
- Validation of refinement using R-factor convergence (<5%) and analysis of residual electron density maps.
- Use of ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding networks .
Basic Question: What spectroscopic techniques are essential for characterizing the purity and functional groups of this compound?
Methodological Answer:
- 1H/13C NMR : Assign methoxy (δ ~3.8 ppm), benzofuran protons (δ ~6.5–7.5 ppm), and chlorobenzoyl carbons (δ ~165–170 ppm) .
- FT-IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) stretches.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., exact mass ±2 ppm error) .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 3,4,5-trimethoxybenzamide moiety in biological activity?
Methodological Answer:
- Systematic Substitution : Synthesize analogs with modified methoxy groups (e.g., replacing -OCH3 with -CF3 or -H) and compare bioactivity.
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like kinases or tubulin .
- In Vitro Assays : Test cytotoxicity (e.g., MTT assay on MCF-7 cells) and correlate results with substituent electronegativity/logP values .
Advanced Question: How can contradictory data on the compound’s biological activity (e.g., anticancer vs. anti-inflammatory) be reconciled?
Methodological Answer:
- Dose-Response Analysis : Determine IC50 values across multiple cell lines (e.g., HepG2 vs. RAW 264.7 macrophages) to assess selectivity .
- Pathway Profiling : Use RNA-seq or phosphoproteomics to identify divergent signaling pathways (e.g., NF-κB inhibition vs. microtubule disruption) .
- Metabolite Tracking : Employ LC-MS to detect active metabolites that may exert off-target effects .
Basic Question: What computational methods are suitable for predicting the compound’s solubility and bioavailability?
Methodological Answer:
- QSAR Models : Use ADMET Predictor or SwissADME to estimate logP (~3.5), aqueous solubility (<0.1 mg/mL), and permeability (Caco-2 assay predictions) .
- Molecular Dynamics (MD) : Simulate solvation in explicit water using GROMACS to assess aggregation propensity .
Advanced Question: How can fluorescence properties of the trimethoxybenzamide group be exploited for real-time tracking in cellular studies?
Methodological Answer:
- Fluorescent Tagging : Conjugate with fluorophores (e.g., Cy5) via EDC/NHS chemistry for live-cell imaging .
- Two-Photon Microscopy : Utilize λex ~750 nm to minimize phototoxicity while monitoring subcellular localization (e.g., mitochondrial uptake) .
Advanced Question: What experimental approaches validate the compound’s interaction with enzymatic targets like acetylcholinesterase or tubulin?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC50 using Ellman’s method (acetylcholinesterase) or colchicine-binding competition (tubulin) .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) with immobilized target proteins .
- Thermal Shift Assay (TSA) : Monitor Tm shifts to confirm stabilization of enzyme-ligand complexes .
Basic Question: What are the critical parameters for ensuring reproducibility in scaled-up synthesis?
Methodological Answer:
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water) .
- Quality Control : Enforce strict specifications (e.g., ≥95% purity by HPLC, residual solvent limits per ICH guidelines) .
Advanced Question: How can in silico toxicology models predict off-target effects or metabolic liabilities?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
